molecular formula C17H16ClN5O B2602545 N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351618-59-1

N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2602545
CAS No.: 1351618-59-1
M. Wt: 341.8
InChI Key: IJQGFNXUMGEIHU-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzyl group, a dimethylpyrazolyl moiety, and a pyridazine carboxamide core, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Pyrazolyl Group: The 3,5-dimethyl-1H-pyrazol-1-yl group is introduced via a nucleophilic substitution reaction, often using pyrazole derivatives and suitable leaving groups.

    Attachment of the Chlorobenzyl Group: The 2-chlorobenzyl group is attached through a Friedel-Crafts alkylation reaction, utilizing chlorobenzyl chloride and a Lewis acid catalyst.

    Formation of the Carboxamide Functionality: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Lacks the dimethyl groups on the pyrazole ring, which may affect its reactivity and biological activity.

    N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxamide: Contains a pyrimidine ring instead of a pyridazine ring, leading to differences in chemical properties and applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-9-12(2)23(22-11)16-8-7-15(20-21-16)17(24)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQGFNXUMGEIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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